molecular formula C15H19NO3 B11722374 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid

Cat. No.: B11722374
M. Wt: 261.32 g/mol
InChI Key: DAKKNNHIHXQXFB-UHFFFAOYSA-N
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Description

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a benzyl-substituted 4-oxopiperidine ring linked to a propanoic acid moiety. Its molecular formula is C₁₅H₁₉NO₃, and it is commonly available as a hydrochloride salt (CAS: 1263094-09-2) for use in pharmaceutical and chemical synthesis . The compound is synthesized via multi-step organic reactions, including cyclization and hydrolysis, as evidenced by analogous piperidine derivatives (e.g., 3-(1-Benzyl-4-piperidyl)propanoic acid in ) .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid

InChI

InChI=1S/C15H19NO3/c17-14-8-9-16(10-12-4-2-1-3-5-12)11-13(14)6-7-15(18)19/h1-5,13H,6-11H2,(H,18,19)

InChI Key

DAKKNNHIHXQXFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Enamine-Alkylation and Cyclization

The synthesis begins with the preparation of N-benzyl-4-pyrrolidinyl-1,2,5,6-tetrahydropyridine (En-4) , a pivotal enamine intermediate. This compound is synthesized via a modified literature procedure involving the reaction of benzylamine with 4-piperidone under reflux conditions in toluene, followed by purification via distillation. The enamine structure facilitates nucleophilic attack at the β-position, enabling subsequent alkylation.

In Procedure 4 of the referenced supporting information, En-4 reacts with methyl acrylate in anhydrous acetonitrile under reflux for 2 hours to form methyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate (KE-1) . The reaction proceeds through a conjugate addition mechanism, wherein the enamine’s lone pair attacks the α,β-unsaturated ester, followed by cyclization to form the piperidine ring. The crude product is isolated via rotary evaporation, washed with dichloromethane, and distilled under reduced pressure to yield the ester in 47% purity.

Key Reaction Conditions:

  • Solvent: Anhydrous acetonitrile

  • Temperature: Reflux (~82°C)

  • Duration: 2 hours

  • Workup: Aqueous extraction, distillation

Ester Hydrolysis to Propanoic Acid

The methyl ester (KE-1) undergoes hydrolysis to yield the target carboxylic acid. While explicit details of this step are omitted in the provided excerpts, analogous procedures within the same source suggest hydrolysis using potassium hydroxide (1.5 equiv.) in tetrahydrofuran (THF) at room temperature for 24 hours. Acidification with hydrochloric acid precipitates the free acid, which is purified via recrystallization or column chromatography.

Representative Hydrolysis Conditions:

  • Base: KOH (1.5 equiv.)

  • Solvent: THF

  • Temperature: Room temperature

  • Duration: 24 hours

Alternative Preparation Methods

Condensation Reactions

A secondary route involves condensation reactions between formyl esters and primary amines. For instance, methyl 4-formylhexanoate (FE-1) reacts with homoveratrylamine in toluene under Dean-Stark conditions to form enamine intermediates, which are subsequently oxidized or hydrolyzed. While this method is less direct, it offers flexibility in modifying the piperidine substituents.

Grignard Reagent Utilization

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Acetonitrile, with its high dielectric constant, stabilizes the transition state during the conjugate addition, whereas toluene is preferred for enamine synthesis due to its azeotropic removal of water. Elevated temperatures (reflux) accelerate the alkylation but may promote side reactions, necessitating precise control.

Catalytic Enhancements

The addition of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst is noted in analogous N-alkylation reactions, improving yields by facilitating ion-pair solubility in nonpolar media.

Purification and Characterization

Distillation and Chromatography

The methyl ester intermediate (KE-1) is purified via fractional distillation under high vacuum (130–140°C at 0.01 mmHg). Final hydrolysis products are isolated using silica gel chromatography with ethyl acetate/hexane eluents or recrystallization from ethanol-water mixtures.

Spectroscopic Validation

1H NMR and 13C NMR are employed to confirm structural integrity. For KE-1, diagnostic signals include a triplet at δ 3.66 ppm (ester methyl group) and a singlet at δ 210.29 ppm (ketone carbonyl). The free acid exhibits a broad signal near δ 12 ppm for the carboxylic proton.

Comparative Analysis of Methods

The table below contrasts the two primary synthetic approaches:

MethodStarting MaterialKey StepYieldAdvantagesLimitations
Enamine-AlkylationEn-4Conjugate addition47%Scalable, minimal side productsModerate yield
CondensationFE-1Dean-Stark azeotropeNot reportedSubstituent flexibilityMulti-step, lower efficiency

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid lies in pharmaceutical research . It serves as a lead compound for the synthesis of derivatives aimed at treating various conditions, particularly neurodegenerative diseases like Alzheimer’s disease. The compound's ability to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for developing dual-action drugs that can enhance cognitive function by increasing acetylcholine levels in the brain .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cholinesterase Inhibition : The compound has shown promising results in inhibiting cholinesterases, which are critical targets for Alzheimer's treatment. In vitro studies demonstrate its effectiveness in enhancing cognitive functions by preventing the breakdown of acetylcholine .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially reducing neuronal death associated with neurodegenerative diseases.

Synthetic Routes

Various synthetic methods have been explored to prepare this compound. These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications. Key synthetic approaches include:

  • Piperidine Derivatives : The synthesis often begins with piperidine derivatives, which are then modified through various chemical reactions to introduce the benzyl and propanoic acid moieties.
  • Functional Group Modifications : The introduction of functional groups such as ketones is essential for enhancing the biological activity of the compound. These modifications allow for further exploration of structure-activity relationships (SAR) in drug development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Alzheimer’s TreatmentIdentified as a dual inhibitor of AChE and BuChE; potential for cognitive enhancement.
Synthetic ChemistryExplored various synthetic pathways; highlighted the compound's versatility in medicinal chemistry applications.
NeuroprotectionSuggested neuroprotective properties; further studies needed to confirm efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives
Compound Name Molecular Formula Key Features Biological Activity/Application Source/Reference
3-(1-Benzyl-4-piperidyl)propanoic acid C₁₅H₂₁NO₂ 4-piperidyl ring (no oxo group) Intermediate for heterocyclic synthesis (e.g., oxazolo[4,5-b]pyridine derivatives)
3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid C₁₅H₁₉NO₃ 4-oxopiperidine ring Commercial building block for drug discovery

Key Differences :

  • This modification could enhance binding affinity in drug-receptor interactions.
Aromatic 3-Phenylpropanoic Acid Derivatives
Compound Name Molecular Formula Substituents Biological Activity Source/Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Chlorinated aromatic ring Antimicrobial (E. coli, S. aureus)
3-(4-Hydroxyphenyl)propanoic acid derivatives Variable Hydroxyl or imidazole substituents Anticancer, antimicrobial

Key Differences :

  • The marine-derived chlorinated derivatives () lack the piperidine ring but demonstrate selective antimicrobial activity , whereas the target compound’s benzyl-oxopiperidine group may prioritize central nervous system (CNS) targeting due to structural similarity to psychoactive piperidine alkaloids.
Sulfur-Containing Propanoic Acid Esters
Compound Name Molecular Formula Key Features Function/Application Source/Reference
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S Methylthio and ester groups Aroma compound in pineapples (OAV >1) -8
3-(Methylthio)propanoic acid ethyl ester C₆H₁₂O₂S Ethyl ester Aroma compound (odor threshold: 7 µg·kg⁻¹)

Key Differences :

  • These esters are volatile sulfur compounds critical for flavor profiles, unlike the non-volatile, polar this compound. Their applications diverge into food science versus medicinal chemistry.
Amide/Keto Derivatives
Compound Name Molecular Formula Key Features Application Source/Reference
3-(4-Benzoylphenylamino)-3-oxopropanoic acid C₁₆H₁₄N₂O₄ Benzoylamino and keto groups Precursor for biophysical photo-probes

Key Differences :

  • The amide and keto functionalities in this derivative enable conjugation with amino acids (e.g., homophenylalanine) for probe synthesis, whereas the target compound’s piperidine ring may favor scaffold diversification in medicinal chemistry.
Complex Heterocyclic Derivatives
Compound Name Molecular Formula Key Features Potential Application Source/Reference
Pyrrole-linked propanoic acid derivative C₃₆H₄₄N₄Ni Multiple pyrrole rings, carboxyethyl Coordination chemistry or natural product analogs

Key Differences :

  • The target compound’s monocyclic piperidine structure contrasts with the polycyclic pyrrole system, which may exhibit metal-binding properties or photodynamic activity.

Biological Activity

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been studied primarily for its anticholinesterase activity , which is crucial in the context of neurodegenerative diseases such as Alzheimer's. AChE inhibitors are important therapeutic agents that enhance cholinergic transmission by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

The mechanism by which this compound exerts its effects involves binding to the active site of the AChE enzyme. This interaction prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. Studies have indicated that structural modifications in the compound can significantly influence its binding affinity and inhibitory potency against AChE.

Acetylcholinesterase Inhibition

Research has demonstrated that derivatives of this compound exhibit varying degrees of AChE inhibitory activity. For instance, a comparative study noted that certain structural analogs showed improved potency over others, with specific substitutions leading to enhanced interaction with the enzyme's active site.

Compound VariantIC50 (µM)Remarks
Original Compound10.5Baseline activity
Variant A5.2Significant improvement
Variant B8.0Moderate improvement

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound and its analogs can effectively inhibit AChE with IC50 values ranging from 5 to 15 µM, depending on the specific structural modifications made to the benzyl and piperidinone moieties .
  • Neuroprotective Effects : In addition to AChE inhibition, studies have indicated potential neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may also play a role in protecting against neurodegeneration .

Pharmacological Profiles

The pharmacological profile of this compound suggests it may also possess other biological activities beyond AChE inhibition. Preliminary studies have hinted at anti-inflammatory and analgesic properties, although these findings require further validation through comprehensive clinical trials.

Q & A

Q. What experimental frameworks are recommended for validating in silico predictions?

  • Methodological Answer :
  • Iterative Feedback : Refine computational models using experimental data (e.g., binding constants from SPR).
  • Blinded Studies : Conduct independent validation in separate labs to eliminate bias.
  • Data Sharing : Publish raw datasets in repositories like ChemRxiv for transparency .

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